Quinoxalin-6-ylmethanamine Binds TPP Riboswitch with 5 µM Affinity, Outperforming Co-Screened Fragments
In a fragment-based screening campaign against the E. coli thiM TPP riboswitch, Quinoxalin-6-ylmethanamine (Compound 17) demonstrated a dissociation constant (Kd) of 5 µM as measured by isothermal titration calorimetry (ITC) [1]. This affinity is 5-fold stronger than Compound 2 (Kd = 25 µM) and at least 2,000-fold stronger than Compound 31 (Kd ≥ 10 mM) from the same library, establishing a clear rank-order of fragment potency within this RNA target [1].
| Evidence Dimension | Binding affinity (Kd) to E. coli thiM TPP riboswitch |
|---|---|
| Target Compound Data | Kd = 5 µM (Quinoxalin-6-ylmethanamine; Compound 17) |
| Comparator Or Baseline | Compound 2: Kd = 25 µM; Compound 31: Kd ≥ 10 mM |
| Quantified Difference | 5-fold improvement over Compound 2; >2,000-fold improvement over Compound 31 |
| Conditions | Isothermal titration calorimetry (ITC); TPP riboswitch RNA construct; 25°C |
Why This Matters
Higher binding affinity at the fragment stage is a critical selection criterion for advancing hits in RNA-targeted drug discovery, as it reduces the synthetic burden required for subsequent fragment linking or optimization.
- [1] Zeller, M. J., Favorov, O., Li, K., Nuthanakanti, A., Hussein, D., Michaud, A., ... & Weeks, K. M. (2022). SHAPE-enabled fragment-based ligand discovery for RNA. Proceedings of the National Academy of Sciences, 119(20), e2122660119. View Source
